1-Phenylpyrrolidin-3-amine 1-Phenylpyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.: 18471-41-5
VCID: VC21049707
InChI: InChI=1S/C10H14N2/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8,11H2
SMILES: C1CN(CC1N)C2=CC=CC=C2
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol

1-Phenylpyrrolidin-3-amine

CAS No.: 18471-41-5

Cat. No.: VC21049707

Molecular Formula: C10H14N2

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

1-Phenylpyrrolidin-3-amine - 18471-41-5

Specification

CAS No. 18471-41-5
Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
IUPAC Name 1-phenylpyrrolidin-3-amine
Standard InChI InChI=1S/C10H14N2/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8,11H2
Standard InChI Key SFMJIPNTKASYFH-UHFFFAOYSA-N
SMILES C1CN(CC1N)C2=CC=CC=C2
Canonical SMILES C1CN(CC1N)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

1-Phenylpyrrolidin-3-amine (CAS: 18471-41-5) belongs to the pyrrolidine class of organic compounds, featuring a five-membered nitrogen-containing heterocycle with a phenyl substituent at the nitrogen position and an amine group at position 3 of the ring. The structural arrangement gives this molecule unique properties that contribute to its value in pharmaceutical research.

Chemical Identifiers

The compound can be identified using various systematic nomenclature systems, as summarized in Table 1.

Table 1: Chemical Identifiers of 1-Phenylpyrrolidin-3-amine

ParameterInformation
IUPAC Name1-phenyl-3-pyrrolidinamine
CAS Registry Number18471-41-5
Molecular FormulaC₁₀H₁₄N₂
Molecular Weight162.23 g/mol
InChI1S/C10H14N2/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8,11H2
InChI KeySFMJIPNTKASYFH-UHFFFAOYSA-N

The structural representation illustrates the compound's spatial arrangement, with the pyrrolidine ring containing a nitrogen atom to which the phenyl group is attached, while the primary amine group projects from the 3-position of the pyrrolidine ring .

Physical and Chemical Properties

1-Phenylpyrrolidin-3-amine possesses distinct physicochemical properties that influence its behavior in biological systems and its applications in chemical synthesis.

Physical Properties

The physical characteristics of 1-Phenylpyrrolidin-3-amine are crucial for understanding its behavior in various environments and applications.

Table 2: Physical Properties of 1-Phenylpyrrolidin-3-amine

PropertyValue
Physical StateLiquid
DensityApproximately 1.083 g/cm³
Boiling Point≈ 295.1°C at 760 mmHg
Flash Point≈ 175.1°C
SolubilitySoluble in most organic solvents; limited water solubility
AppearanceClear to slightly colored liquid
Storage TemperatureRoom temperature
StabilityRequires storage in dark place, inert atmosphere
Purity (commercial)Typically ≥95%

These physical properties demonstrate the compound's relatively high boiling point and stability under normal conditions, which facilitates its handling in laboratory settings .

Chemical Reactivity

The reactivity of 1-Phenylpyrrolidin-3-amine is primarily determined by its two nitrogen-containing functional groups: the tertiary amine within the pyrrolidine ring and the primary amine at the 3-position. The primary amine group serves as a nucleophilic center, enabling various transformations:

  • Acylation with acid chlorides, anhydrides, or activated esters to form amides

  • Reductive amination with aldehydes or ketones

  • Alkylation reactions to form secondary and tertiary amines

  • Formation of ureas through reaction with isocyanates

  • Sulfonamide formation with sulfonyl chlorides

This reactivity profile makes the compound particularly valuable as an intermediate in the synthesis of more complex structures with potential pharmacological activity .

Synthesis Methods

The preparation of 1-Phenylpyrrolidin-3-amine typically involves multi-step synthetic routes, with the Buchwald-Hartwig amination being one of the most common approaches.

Buchwald-Hartwig Amination Route

This synthetic pathway has been extensively documented in the literature as an effective method for preparing 1-Phenylpyrrolidin-3-amine and its derivatives.

Table 3: Buchwald-Hartwig Amination Synthesis Protocol

StepReactantsConditionsProductYield
1Aryl bromide + N-Boc-3-amine-pyrrolidinePd catalyst, base, nitrogen atmosphereBoc-protected intermediate70-85%
2Boc-protected intermediateTFA, followed by neutralization with 25% ammonium hydroxide1-Phenylpyrrolidin-3-amine65-80%

The synthesis typically proceeds through the following detailed steps:

  • Formation of Boc-protected intermediates through the reaction of aryl bromides with N-Boc-3-amine-pyrrolidine using a palladium catalyst in an inert nitrogen atmosphere

  • Removal of the Boc protecting group using trifluoroacetic acid (TFA)

  • Neutralization with 25% ammonium hydroxide to yield the desired 1-phenylpyrrolidin-3-amine

This synthetic approach allows for the efficient production of the target compound with good yield and purity suitable for further applications in medicinal chemistry research .

Alternative Synthetic Approaches

While the Buchwald-Hartwig amination remains the most commonly reported method, alternative synthetic routes have been explored to optimize yield or address specific structural modifications:

  • Ring construction from acyclic precursors through cyclization reactions

  • Functional group transformation of preformed pyrrolidine derivatives

  • Stereoselective synthesis methods for obtaining enantiomerically pure derivatives

These alternative approaches provide flexibility in the preparation of 1-Phenylpyrrolidin-3-amine and its analogs, allowing researchers to tailor the synthetic strategy to specific requirements and available starting materials .

Biological Activity and Pharmacological Applications

1-Phenylpyrrolidin-3-amine exhibits several promising biological activities that have attracted interest in pharmaceutical research, particularly in the field of neuropharmacology.

Neurotransmitter System Interactions

Research suggests that 1-Phenylpyrrolidin-3-amine and its derivatives may interact with various neurotransmitter systems, with particular relevance to:

  • Dopaminergic pathways - Potential modulation of dopamine receptors or transporters

  • Serotonergic systems - Possible interaction with serotonin receptors

  • Glutamatergic transmission - Influence on excitatory neurotransmission

These interactions form the basis for the compound's exploration in neurological and psychiatric research contexts.

Compound TypeMES Test Protection6 Hz (32 mA) ProtectionRelative Activity
1-Phenylpyrrolidin-3-amine derivatives25-50%25-50%Moderate
Phenylpiperazine analogs with electron-withdrawing groups75-100%50-100%High
Unsubstituted derivatives0-25%0-25%Low

This data suggests that while the 1-phenylpyrrolidin-3-amine scaffold has inherent antiseizure potential, structural optimization is necessary to maximize its therapeutic efficacy .

Applications in Medicinal Chemistry

The versatility of 1-Phenylpyrrolidin-3-amine extends beyond its direct biological activities, as it serves as a valuable building block in medicinal chemistry.

As a Pharmacophore in Drug Design

1-Phenylpyrrolidin-3-amine functions as an important pharmacophore in several drug discovery programs:

  • The scaffold appears in compounds being developed for neurological disorders

  • It serves as a bioisosteric replacement for piperazine rings in certain drug candidates

  • The compound provides a rigid three-dimensional structure that can be used to position functional groups in optimal orientations for receptor binding

These characteristics make it a valuable component in rational drug design approaches .

Synthesis of Multimodal Compounds

One significant application of 1-Phenylpyrrolidin-3-amine is in the synthesis of compounds with multimodal mechanisms of action. Research has demonstrated its utility in creating:

  • Phenylglycinamide derivatives with potential antiseizure properties

  • Compounds targeting multiple receptor systems simultaneously

  • Molecules with both central nervous system activity and peripheral effects

This versatility in creating compounds with multiple pharmacological targets represents a modern approach to developing more effective therapeutics with potentially fewer side effects .

Future Research Directions

The continuing investigation of 1-Phenylpyrrolidin-3-amine presents several promising avenues for future research.

Structure-Activity Relationship Studies

Detailed structure-activity relationship studies could further elucidate:

  • The optimal substitution patterns for enhancing specific biological activities

  • The influence of stereochemistry on biological effects

  • The impact of various functional group modifications on pharmacokinetic properties

Such studies would enable more targeted design of derivatives with enhanced therapeutic potential .

Exploration of Novel Therapeutic Applications

Beyond the currently investigated applications, 1-Phenylpyrrolidin-3-amine derivatives may have potential in:

  • Pain management - Through interaction with pain-mediating receptors

  • Mood disorders - Via modulation of monoaminergic systems

  • Neurodegenerative conditions - Through neuroprotective mechanisms

Investigating these potential applications could expand the therapeutic utility of this compound class .

Development of Improved Synthetic Methods

Advancing the synthetic methodologies for 1-Phenylpyrrolidin-3-amine could focus on:

  • Environmentally friendly synthetic routes with reduced waste

  • Stereoselective methods for obtaining enantiomerically pure compounds

  • Scalable processes suitable for industrial production

These improvements would facilitate both research applications and potential commercial development of promising derivatives .

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